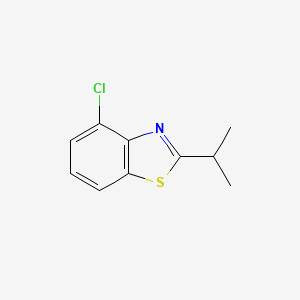![molecular formula C10H17F3N2 B13325673 (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[45]decan-1-amine is a compound that features a trifluoromethyl group attached to a spirocyclic amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and conditions, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions. For example, the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to efficiently produce trifluoromethylated compounds . This method is advantageous due to its high efficiency and broad substrate scope.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are used in pharmaceuticals and agrochemicals and also feature the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H17F3N2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
(2S,4S)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)7-5-8(14)9(6-7)1-3-15-4-2-9/h7-8,15H,1-6,14H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
GJMREZOAPBMZLA-SFYZADRCSA-N |
Isomerische SMILES |
C1CNCCC12C[C@@H](C[C@@H]2N)C(F)(F)F |
Kanonische SMILES |
C1CNCCC12CC(CC2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


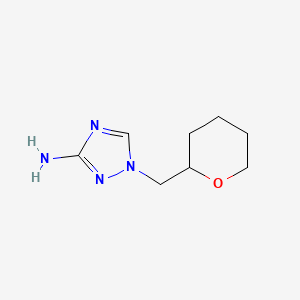
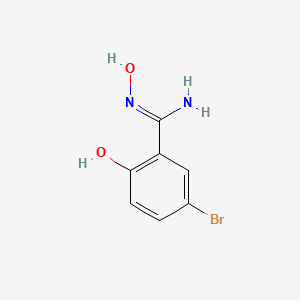
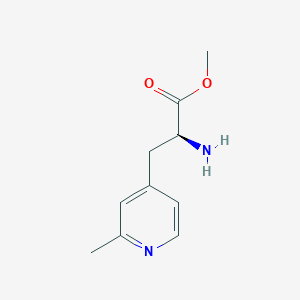
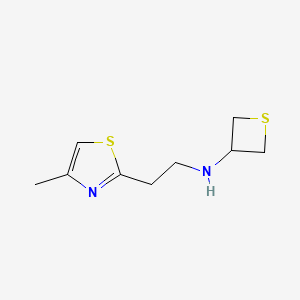
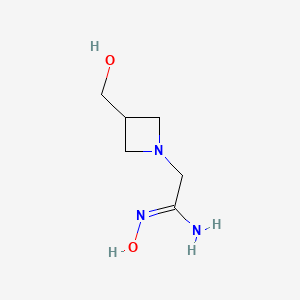
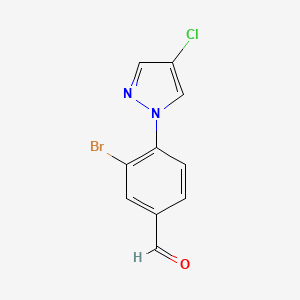
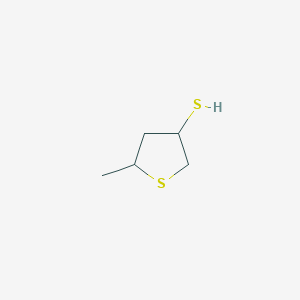
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
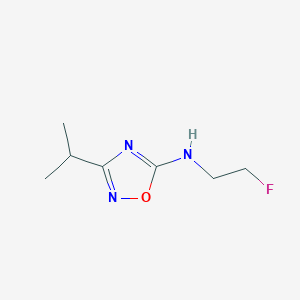
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
